molecular formula C17H13ClN2O3S B2741744 Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-51-6

Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2741744
CAS No.: 888409-51-6
M. Wt: 360.81
InChI Key: ZABIFMKJVZZYAQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a 4-chlorobenzamido substituent at the 2-position and an ethyl ester at the 6-carboxylate position. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The ethyl ester moiety contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-2-23-16(22)11-5-8-13-14(9-11)24-17(19-13)20-15(21)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABIFMKJVZZYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate has shown promise in medicinal chemistry due to its potential as:

  • Antimicrobial Agent : Studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This compound's structure allows it to interact with bacterial enzymes, inhibiting their function.
  • Anticancer Properties : The compound has been explored for its anticancer effects, particularly against breast cancer cell lines. Research indicates that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .
  • Anti-inflammatory Effects : this compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Chemical Research

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or novel functionalities. This versatility is crucial in developing new materials and chemical sensors.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, the compound was tested against MCF-7 breast cancer cells using the Sulforhodamine B assay. The findings indicated that this compound significantly reduced cell viability, highlighting its potential as an anticancer agent .

Treatment Concentration (µM)Cell Viability (%)
180
550
1030

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications at the 2-Position

Substituents at the 2-position of the benzothiazole core significantly influence electronic, steric, and pharmacological properties. Key analogs include:

Compound Name 2-Position Substituent Biological Activity/Application Key Reference
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Amino (-NH₂) Precursor for further derivatization
Ethyl 2-chloro-6-benzothiazolecarboxylate Chloro (-Cl) Intermediate in synthesis
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate Boc-protected piperazine Hsp90 C-terminal-domain inhibition
Target Compound 4-Chlorobenzamido Antimicrobial potential (inferred)
  • Amino vs. Chlorobenzamido Groups: The amino group in Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is reactive, enabling conjugation with electrophiles (e.g., acyl chlorides) to form amides or ureas.
  • Chloro vs. Piperazine Substituents : Chloro substituents enhance electron-withdrawing effects, while the Boc-piperazine group in introduces solubility and hydrogen-bonding diversity. The target compound’s 4-chlorobenzamido group may offer a balance between lipophilicity and polar interactions.

Modifications at the 6-Carboxylate Position

The ester group at the 6-position affects lipophilicity and metabolic stability:

Compound Name 6-Position Ester Key Property Reference
Methyl 2-amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate Methyl (-COOCH₃) Higher metabolic stability
4-Methoxybenzyl 2-bromobenzo[d]thiazole-6-carboxylate 4-Methoxybenzyl Enhanced solubility
Target Compound Ethyl (-COOCH₂CH₃) Moderate lipophilicity
  • Ethyl vs.
  • Benzyl Esters : The 4-methoxybenzyl group in improves solubility via aromatic interactions but may complicate synthetic steps.

Biological Activity

Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C16H14ClN2O3SC_{16}H_{14}ClN_{2}O_{3}S. The compound features a benzothiazole ring, which is known for various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This mechanism is crucial in its anticancer and anti-inflammatory activities.
  • Receptor Modulation : this compound may also interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

  • Bacterial Inhibition : The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 15 mm to 25 mm depending on the concentration used .
PathogenInhibition Zone (mm)
Staphylococcus aureus20-25
Escherichia coli15-20
Bacillus subtilis15-20

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound inhibited cell proliferation in several cancer cell lines. For example, it caused significant G1 phase arrest in cancer cells at concentrations above 50 µM, indicating its potential as a chemotherapeutic agent .

Case Studies

  • Study on Antitumor Effects : A study evaluated the effects of this compound on human colon cancer xenografts. The results indicated a marked reduction in tumor size compared to control groups, suggesting its efficacy as an antitumor agent .
  • In Vivo Efficacy : Another investigation assessed the compound's ability to inhibit tumor growth in animal models. The findings revealed that treatment with the compound led to a significant decrease in tumor volume, demonstrating its potential for further development as an anticancer drug .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate?

The synthesis typically involves multi-step reactions:

Core Thiazole Formation : React ethyl 2-aminobenzo[d]thiazole-6-carboxylate with 4-chlorobenzoyl chloride under coupling conditions (e.g., DMF, K₂CO₃, or TEA as a base) to form the benzamido linkage .

Esterification/Hydrolysis : Adjust the carboxylate group via ester hydrolysis (using NaOH/EtOH) or protection with Boc-piperazine derivatives for functionalization .

Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (water-ethanol mixtures) to isolate the product .

Key Considerations : Optimize reaction time (e.g., overnight reflux for coupling) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride) to improve yields (typically 55–97%) .

Q. How is the compound characterized structurally?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR peaks (e.g., δ 8.32 ppm for aromatic protons, δ 4.38 ppm for ethoxy groups) to confirm regiochemistry .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M + H]+^+ at m/z 316.1) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX programs for space group determination and refinement .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for antimicrobial activity?

SAR studies focus on modifying substituents to enhance DNA gyrase inhibition:

  • Thiazole Ring Substitutions : Introducing electron-withdrawing groups (e.g., bromo, chloro) at position 2 improves binding to the gyrase ATPase domain .
  • Carboxylate Ester Flexibility : Replacing ethyl with morpholinoethyl groups increases solubility without compromising activity (MIC reduction from 32 µg/mL to 8 µg/mL against Acinetobacter baumannii) .
  • Benzamido Group Optimization : Fluorine or methyl groups on the phenyl ring enhance membrane penetration .

Q. Example SAR Table :

Substituent (Position)Activity (MIC, µg/mL)Target Pathogen
2-Bromo8Pseudomonas aeruginosa
4-Morpholinoethyl4A. baumannii
4-Chloro16Staphylococcus aureus

Q. What computational methods predict the compound’s interaction with biological targets?

Density-functional theory (DFT) and molecular docking are critical:

  • DFT Calculations : Use B3LYP hybrid functionals to optimize geometry and calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
  • Molecular Docking (AutoDock/Vina) : Simulate binding to DNA gyrase (PDB: 1KZN) with a focus on hydrogen bonding (e.g., between the carboxylate and Arg136) and π-π stacking with Phe464 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. How are crystallographic discrepancies resolved in structural studies?

Addressing contradictions in crystal data involves:

Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R22(8)R_2^2(8) motifs) to validate packing models .

Puckering Parameters : Apply Cremer-Pople coordinates to quantify nonplanar distortions in the thiazole ring (e.g., puckering amplitude Q=0.12A˚Q = 0.12 \, \text{Å}) .

SHELX Refinement : Use iterative cycles (SHELXL) with anisotropic displacement parameters to minimize R-factors (< 0.05) .

Q. What experimental strategies mitigate low yields in multi-step syntheses?

  • Intermediate Trapping : Quench reactive intermediates (e.g., imidamido groups) with acetic acid to prevent side reactions .
  • Catalytic Optimization : Replace traditional bases with KI/K₂CO₃ systems to accelerate nucleophilic substitution (e.g., 60°C in DMF) .
  • Scale-Up Adjustments : Use flow chemistry for exothermic steps (e.g., acylation) to improve heat dissipation and safety .

Q. How do contradictory bioactivity results arise, and how are they analyzed?

Discrepancies often stem from assay conditions:

  • False Negatives : Test under varying pH (5.0–7.4) to account for protonation effects on membrane permeability .
  • Resistance Mechanisms : Perform genomic sequencing of resistant strains to identify efflux pump upregulation (e.g., adeB in A. baumannii) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicate assays .

Q. What methodologies elucidate the compound’s hydrogen-bonding network in solution?

  • NOESY NMR : Detect through-space correlations between the benzamido NH and thiazole protons .
  • FT-IR Spectroscopy : Identify characteristic stretches (e.g., N–H at 3300 cm1^{-1}, C=O at 1680 cm1^{-1}) .
  • Solvent Perturbation Studies : Compare UV-Vis spectra in polar (DMSO) vs. nonpolar (CHCl₃) solvents to assess H-bond stability .

Q. How is the compound’s stability profiled under physiological conditions?

  • Forced Degradation Studies : Expose to simulated gastric fluid (pH 2.0, 37°C) and monitor hydrolysis via HPLC (t½ = 4.2 h) .
  • Light Sensitivity : Accelerate photodegradation under UV light (254 nm) to identify degradants (e.g., decarboxylated derivatives) .
  • Metabolic Stability : Incubate with liver microsomes (CYP3A4) and quantify remaining parent compound using LC-MS .

Q. What strategies improve selectivity against off-target kinases?

  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., EGFR, CDK2) to identify cross-reactivity .
  • Selective Functionalization : Introduce bulky substituents (e.g., tert-butyl) to sterically block non-target binding pockets .
  • Proteomics Analysis : Use SILAC labeling to assess downstream protein expression changes in treated vs. untreated cells .

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